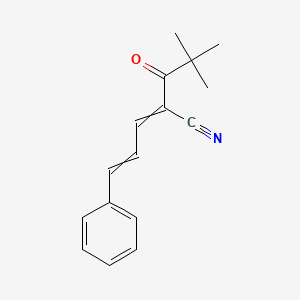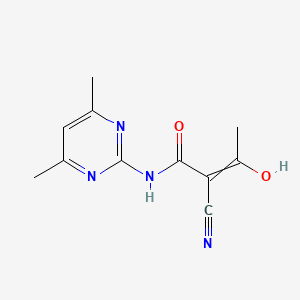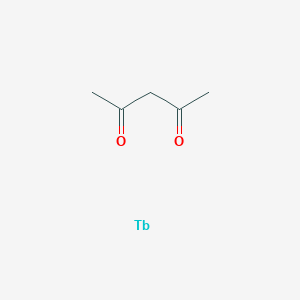
Pentane-2,4-dione terbium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentane-2,4-dione terbium is a coordination compound formed by the reaction of terbium ions with pentane-2,4-dione. This compound is part of the broader class of metal β-diketonates, which are known for their stability and luminescent properties. Terbium, a rare earth element, is often used in these compounds due to its unique electronic properties that make it useful in various applications, including luminescent materials and catalysts .
Preparation Methods
The synthesis of pentane-2,4-dione terbium typically involves the reaction of terbium isopropoxide with pentane-2,4-dione. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) in the presence of a catalyst like Speier’s catalyst. The process involves the silylation of 3-allylpentane-2,4-dione with triethoxysilane, followed by the reaction with terbium isopropoxide to form the desired complex .
Chemical Reactions Analysis
Pentane-2,4-dione terbium undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where terbium can change its oxidation state.
Substitution Reactions: The ligand (pentane-2,4-dione) can be substituted with other ligands under appropriate conditions.
Complex Formation: It can form complexes with other metal ions or organic molecules.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed depend on the specific reaction conditions but often include modified β-diketonates or new coordination complexes .
Scientific Research Applications
Pentane-2,4-dione terbium has several scientific research applications:
Luminescent Materials: Due to its strong luminescence, it is used in the development of phosphors for lighting and display technologies.
Catalysis: It serves as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biological Probes: Its luminescent properties make it useful as a probe in biological imaging and diagnostics.
Material Science: It is used in the synthesis of advanced materials, including sol-gel films and nanocomposites
Mechanism of Action
The mechanism of action of pentane-2,4-dione terbium involves the coordination of the terbium ion with the oxygen atoms of the pentane-2,4-dione ligand. This coordination stabilizes the terbium ion and enhances its luminescent properties. The excitation of the terbium complex leads to electronic transitions that result in the emission of light at specific wavelengths, making it useful in luminescent applications .
Comparison with Similar Compounds
Pentane-2,4-dione terbium can be compared with other similar compounds such as:
- Europium 3-(3’-triethoxysilylpropyl)pentane-2,4-dione
- Ytterbium 3-(3’-triethoxysilylpropyl)pentane-2,4-dione
These compounds share similar preparation methods and luminescent properties but differ in their specific electronic transitions and applications. For example, europium complexes emit light at different wavelengths compared to terbium complexes, making them suitable for different types of luminescent applications .
Properties
Molecular Formula |
C5H8O2Tb |
|---|---|
Molecular Weight |
259.04 g/mol |
IUPAC Name |
pentane-2,4-dione;terbium |
InChI |
InChI=1S/C5H8O2.Tb/c1-4(6)3-5(2)7;/h3H2,1-2H3; |
InChI Key |
IJQCALOURNPVPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)C.[Tb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-[1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylidene]hydroxylamine](/img/structure/B11726324.png)

![2-Ethoxy-N-[1-(methylsulfanyl)-2-nitroethenyl]aniline](/img/structure/B11726341.png)
![2-[(furan-2-yl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B11726344.png)
![10-(2-Methoxyiminoethyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B11726346.png)
![2-Sulfanylidene-5-{[(1,3-thiazol-2-yl)amino]methylidene}-1,3-diazinane-4,6-dione](/img/structure/B11726353.png)
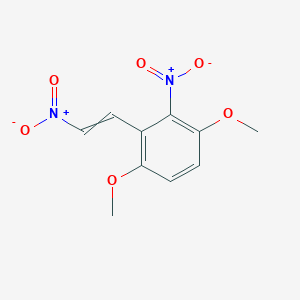
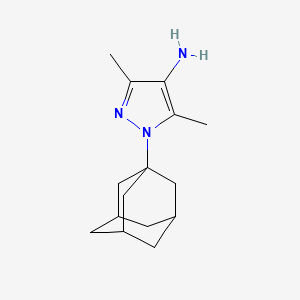

![2-cyano-3-(dimethylamino)-N'-[(4-methoxyphenyl)methylidene]prop-2-enehydrazide](/img/structure/B11726367.png)
![3-{[1,1'-Biphenyl]-4-YL}-N-methyl-3-oxopropanimine oxide](/img/structure/B11726376.png)

